5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazol-2-YL trifluoromethanesulfonate
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Overview
Description
5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazol-2-YL trifluoromethanesulfonate: is a chemical compound with the molecular formula C7H7F3N2O3S and a molecular weight of 256.2 g/mol This compound is known for its unique structure, which includes a trifluoromethanesulfonate group attached to a pyrrolo[1,2-B]pyrazole ring system
Preparation Methods
The synthesis of 5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazol-2-YL trifluoromethanesulfonate typically involves multiple steps. One common synthetic route includes the following steps :
Formation of the pyrrolo[1,2-B]pyrazole core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the trifluoromethanesulfonate group: This is achieved by reacting the pyrrolo[1,2-B]pyrazole intermediate with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine.
Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazol-2-YL trifluoromethanesulfonate can undergo various chemical reactions, including :
Substitution reactions: The trifluoromethanesulfonate group can be replaced by other nucleophiles under suitable conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include bases (e.g., pyridine), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazol-2-YL trifluoromethanesulfonate has been explored for various scientific research applications :
Medicinal chemistry: It has been studied as a potential inhibitor of the transforming growth factor-beta type I receptor kinase domain, which is involved in various diseases, including cancer.
Materials science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological research: It has been used in studies to understand its effects on cellular processes and signaling pathways.
Mechanism of Action
The mechanism of action of 5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazol-2-YL trifluoromethanesulfonate involves its interaction with specific molecular targets . For example, as an inhibitor of the transforming growth factor-beta type I receptor kinase domain, it binds to the receptor’s active site, preventing its activation and subsequent signaling. This inhibition can lead to reduced cell proliferation and other effects relevant to disease treatment.
Comparison with Similar Compounds
5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazol-2-YL trifluoromethanesulfonate can be compared with other similar compounds, such as :
4-(2-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazol-3-yl)quinolin-7-ol: This compound also contains a pyrrolo[1,2-B]pyrazole core but has different substituents, leading to distinct biological activities.
6,7-Dihydro-5H-pyrrolo[1,2-B][1,2,4]triazole derivatives: These compounds have been studied as necroptosis inhibitors and exhibit different mechanisms of action compared to this compound.
The uniqueness of this compound lies in its specific structure and the presence of the trifluoromethanesulfonate group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H7F3N2O3S |
---|---|
Molecular Weight |
256.20 g/mol |
IUPAC Name |
5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl trifluoromethanesulfonate |
InChI |
InChI=1S/C7H7F3N2O3S/c8-7(9,10)16(13,14)15-6-4-5-2-1-3-12(5)11-6/h4H,1-3H2 |
InChI Key |
AJONSANPBPYUEM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=NN2C1)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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